molecular formula C8H14ClF3N2O B15046011 2,2,2-trifluoro-N-[(3S,4R)-4-methylpiperidin-3-yl]acetamide hydrochloride

2,2,2-trifluoro-N-[(3S,4R)-4-methylpiperidin-3-yl]acetamide hydrochloride

Cat. No.: B15046011
M. Wt: 246.66 g/mol
InChI Key: ZWWBDUVELKEPAW-KGZKBUQUSA-N
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Description

2,2,2-trifluoro-N-[(3S,4R)-4-methylpiperidin-3-yl]acetamide hydrochloride is a chemical compound with a molecular weight of 314.66 g/mol . It is known for its unique structure, which includes a trifluoroacetamide group and a piperidine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[(3S,4R)-4-methylpiperidin-3-yl]acetamide hydrochloride typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable piperidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[(3S,4R)-4-methylpiperidin-3-yl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

2,2,2-trifluoro-N-[(3S,4R)-4-methylpiperidin-3-yl]acetamide hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(3S,4R)-4-methylpiperidin-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-N-[(3S,4R)-4-methylpiperidin-3-yl]acetamide hydrochloride is unique due to its specific stereochemistry and the presence of both trifluoroacetamide and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H14ClF3N2O

Molecular Weight

246.66 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(3S,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C8H13F3N2O.ClH/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11;/h5-6,12H,2-4H2,1H3,(H,13,14);1H/t5-,6-;/m1./s1

InChI Key

ZWWBDUVELKEPAW-KGZKBUQUSA-N

Isomeric SMILES

C[C@@H]1CCNC[C@H]1NC(=O)C(F)(F)F.Cl

Canonical SMILES

CC1CCNCC1NC(=O)C(F)(F)F.Cl

Origin of Product

United States

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